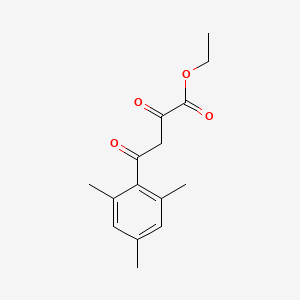
Ethyl 2,4-dioxo-4-(2,4,6-trimethylphenyl)butanoate
Vue d'ensemble
Description
Ethyl 2,4-dioxo-4-(2,4,6-trimethylphenyl)butanoate is a chemical compound with the molecular formula C15H18O4 and a molecular weight of 262.30102 g/mol . It is known for its unique structure, which includes a butanoate backbone with two oxo groups and a trimethylphenyl substituent. This compound is used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,4-dioxo-4-(2,4,6-trimethylphenyl)butanoate typically involves the esterification of 2,4-dioxo-4-(2,4,6-trimethylphenyl)butanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2,4-dioxo-4-(2,4,6-trimethylphenyl)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, forming diols.
Substitution: The trimethylphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Diols.
Substitution: Halogenated or nitrated derivatives of the trimethylphenyl group.
Applications De Recherche Scientifique
Ethyl 2,4-dioxo-4-(2,4,6-trimethylphenyl)butanoate is utilized in various fields of scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research on its potential therapeutic effects, including anti-inflammatory and anticancer properties, is ongoing.
Mécanisme D'action
The mechanism of action of Ethyl 2,4-dioxo-4-(2,4,6-trimethylphenyl)butanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s oxo groups can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the trimethylphenyl group can interact with hydrophobic pockets in proteins, affecting their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- **Ethyl 2
Propriétés
IUPAC Name |
ethyl 2,4-dioxo-4-(2,4,6-trimethylphenyl)butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O4/c1-5-19-15(18)13(17)8-12(16)14-10(3)6-9(2)7-11(14)4/h6-7H,5,8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYNSQCXSPNYMPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CC(=O)C1=C(C=C(C=C1C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

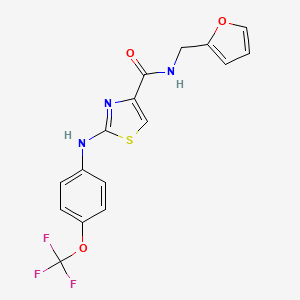
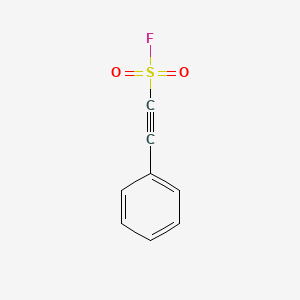
![N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2-(2-fluorophenoxy)acetamide](/img/structure/B2999073.png)

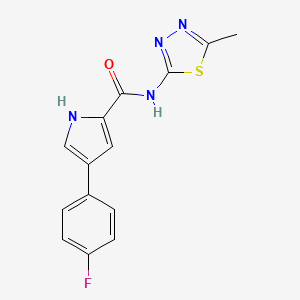
![(E)-3-(4-benzhydrylpiperazin-1-yl)-2-(benzo[d]thiazol-2-yl)acrylonitrile](/img/structure/B2999078.png)

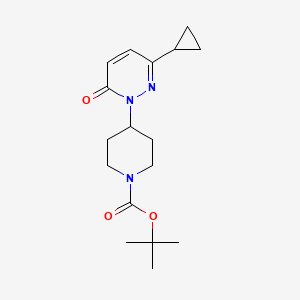

![4-[4-(4-Chlorobenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B2999088.png)
![7-chloro-3-((4-ethylphenyl)sulfonyl)-N-(3-(trifluoromethyl)phenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2999089.png)
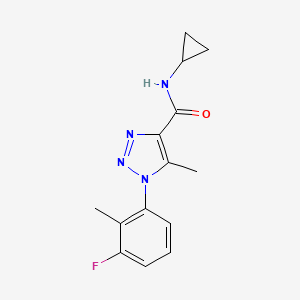

![1-[1,1'-Biphenyl]-4-yl-3-[(4-chlorophenyl)sulfonyl]-1-propanone](/img/structure/B2999093.png)
